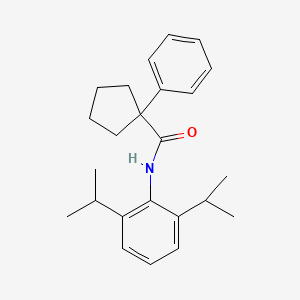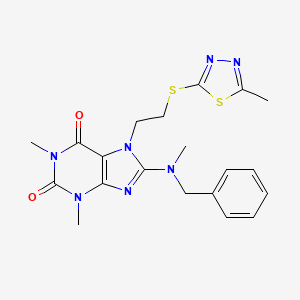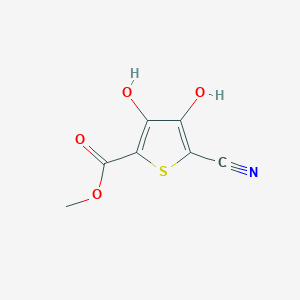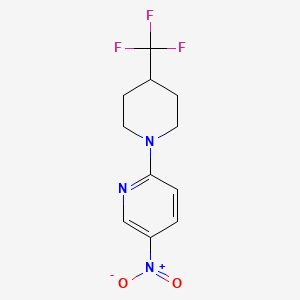![molecular formula C19H13ClF3N5O B2882747 3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892476-16-3](/img/structure/B2882747.png)
3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H13ClF3N5O and its molecular weight is 419.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives, showcasing the versatility of triazolopyrimidinones in forming heteroaromatic compounds with potential biological activities (El-Agrody et al., 2001). Further studies have elucidated the structure of isomeric triazolopyrimidinones, contributing to a better understanding of their chemical behavior and potential for further functionalization (Reiter, Pongó, & Dyortsák, 1987).
Potential Therapeutic Applications
Several compounds, including benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines, have been synthesized and screened for their biological activities, such as inhibition of 5α‐reductase, suggesting potential applications in treating conditions like androgenetic alopecia or prostate enlargement (Farghaly et al., 2012). Additionally, new fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives have been synthesized, indicating the broad applicability of this core structure in creating compounds with possible antimicrobial or anticancer properties (Nagaraju et al., 2013).
Methodological Advancements
Research has also focused on developing new synthetic methodologies, such as using thiamine hydrochloride as a promoter for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water, showcasing the move towards more environmentally friendly synthetic approaches (Liu, Lei, & Hu, 2012).
Antimicrobial and Antitumor Evaluation
The antimicrobial and antitumor evaluation of newly synthesized compounds, such as 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, has provided insight into their potential use as therapeutic agents against various bacterial and fungal strains, as well as cancer cell lines, demonstrating the significant biological activity of these compounds (Prasanna Kumara et al., 2013).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c20-15-7-3-13(4-8-15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-1-5-14(6-2-12)19(21,22)23/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJOYXCZHMTMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)
![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)



![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)



![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![3-(4-ethylphenyl)-8-fluoro-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)